molecular formula C18H16N6O2S B5727887 2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No. B5727887
M. Wt: 380.4 g/mol
InChI Key: HAXJPSMOBJKJFD-UHFFFAOYSA-N
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Description

The focus of this inquiry is on the compound with a complex structure involving pyrimidine, pyridine, and pyrazolo[3,4-b]pyridine rings. Such compounds are of interest in the field of medicinal chemistry and materials science due to their potential pharmacological activities and unique physical and chemical properties.

Synthesis Analysis

Research into similar compounds, such as the synthesis of 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, involves condensation reactions and is confirmed through spectral analysis (Asiri & Khan, 2010). These methods may offer insights into the synthesis routes applicable to the compound .

Molecular Structure Analysis

Structural analysis of similar compounds is often conducted using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the molecular structure. For example, the structure of 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was elucidated using these methods, indicating a potential approach for the structural analysis of the target compound (Asiri & Khan, 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of the compound can be inferred from studies on similar molecules. For instance, the modification of the Hantzsch reaction to synthesize pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones suggests potential chemical reactions the compound might undergo (Dzvinchuk & Lozinskii, 2007).

Physical Properties Analysis

The synthesis of related compounds under specific conditions, such as ultrasound-promoted reactions, indicates the influence of synthesis conditions on the physical properties of such molecules (Nikpassand et al., 2010). These conditions can affect yield, purity, and possibly the physical state of the synthesized compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities and stability under various conditions, can be deduced from the synthesis and reactions of structurally related compounds. For example, the reactivity of pyrazolo[3,4-b]pyridines with different reagents under regioselective conditions to obtain fused polycyclic compounds offers insight into the chemical versatility and potential reactivity of the target compound (Rahmani et al., 2018).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-6-(pyridin-2-ylsulfanylmethyl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-10-7-11(2)21-18(20-10)24-17(26)15-13(25)8-12(22-16(15)23-24)9-27-14-5-3-4-6-19-14/h3-8H,9H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXJPSMOBJKJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethylpyrimidin-2-yl)-6-[(pyridin-2-ylsulfanyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

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